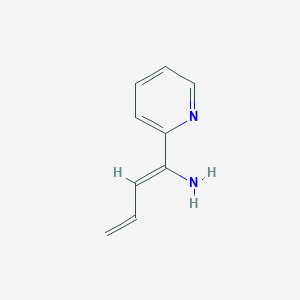
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine, also known as 2-(pyridin-2-yl)buta-1,3-dien-1-amine, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a derivative of butadiene and pyridine, and its structure contains both an aromatic ring and a conjugated diene system. The synthesis of this compound involves the use of various chemical reagents and methods, which will be discussed in detail in the following sections.
Mécanisme D'action
The mechanism of action of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine are not well characterized, but studies have suggested that this compound may have anti-inflammatory and neuroprotective effects. For example, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been shown to reduce the production of inflammatory cytokines in vitro, and has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine in lab experiments include its potential as a tool for investigating the mechanisms of disease progression and for developing new drugs for the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine. One direction involves the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction involves the investigation of the mechanism of action of this compound, particularly its ability to inhibit COX-2 and AChE. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine can be achieved through several different methods. One method involves the reaction of pyridine-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-aminecarboxaldehyde with a substituted acetylene to form an enamine intermediate, which is then treated with a reducing agent such as sodium borohydride to yield the final product. Another method involves the reaction of (1Z)-1-pyridin-2-ylbuta-1,3-dien-1-aminebromo-1-phenylbuta-1,3-diene with pyridine in the presence of a palladium catalyst to form the desired compound.
Applications De Recherche Scientifique
(1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit activity against certain cancer cell lines, and has also been investigated for its potential as an anti-inflammatory agent. Additionally, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been studied for its ability to inhibit certain enzymes involved in the progression of Alzheimer's disease.
Propriétés
Numéro CAS |
170298-89-2 |
|---|---|
Nom du produit |
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5- |
Clé InChI |
LZOPNIVOOMISEX-YVMONPNESA-N |
SMILES isomérique |
C=C/C=C(/C1=CC=CC=N1)\N |
SMILES |
C=CC=C(C1=CC=CC=N1)N |
SMILES canonique |
C=CC=C(C1=CC=CC=N1)N |
Synonymes |
2-Pyridinemethanamine,alpha-2-propenylidene-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)




![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
